3-Nitro-2-(trifluoromethyl)benzoic acid
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Overview
Description
3-Nitro-2-(trifluoromethyl)benzoic acid is an aromatic compound with the molecular formula C8H4F3NO4 It features a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-(trifluoromethyl)benzoic acid typically involves the nitration of 2-(trifluoromethyl)benzoic acid. This process can be carried out by treating 2-(trifluoromethyl)benzoic acid with concentrated sulfuric acid, followed by the addition of fuming nitric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can optimize the nitration process, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products:
Reduction: 3-Amino-2-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Products depend on the specific oxidizing conditions but may include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Nitro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Nitro-2-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
- 4-Nitro-2-(trifluoromethyl)benzoic acid
- 4-Nitro-3-(trifluoromethyl)benzoic acid
Comparison: 3-Nitro-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the nitro and trifluoromethyl groups, which influence its reactivity and properties. Compared to its isomers, it may exhibit different chemical behaviors and biological activities due to steric and electronic effects .
Properties
Molecular Formula |
C8H4F3NO4 |
---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
3-nitro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12(15)16/h1-3H,(H,13,14) |
InChI Key |
QBJMPJHHNMXJCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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